![molecular formula C24H32N2O6 B3941322 1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B3941322.png)
1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate
説明
1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as R(+)-DOI, is a synthetic compound that belongs to the phenethylamine family of drugs. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
R(+)-DOI has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. R(+)-DOI has also been studied for its potential use in the treatment of migraines and cluster headaches.
作用機序
R(+)-DOI is a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to this receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is thought to be responsible for the antidepressant, anxiolytic, and antipsychotic effects of R(+)-DOI.
Biochemical and Physiological Effects:
R(+)-DOI has been shown to have a number of biochemical and physiological effects. It increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in mood regulation. R(+)-DOI also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
実験室実験の利点と制限
R(+)-DOI has a number of advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, R(+)-DOI has some limitations as well. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, its effects on the brain are complex and not fully understood, which makes it difficult to interpret the results of experiments using R(+)-DOI.
将来の方向性
There are many future directions for research on R(+)-DOI. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosage and administration route for R(+)-DOI in these conditions. Another area of interest is the development of new compounds that are more selective and potent agonists of the serotonin 5-HT2A receptor. These compounds may have improved therapeutic efficacy and fewer side effects compared to R(+)-DOI. Finally, more research is needed to understand the complex mechanisms of action of R(+)-DOI in the brain, which may lead to the development of new treatments for neurological and psychiatric disorders.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-25-21-11-10-20(17-22(21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19;3-1(4)2(5)6/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRZSFHKANMHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。